molecular formula C12H26ClNO2 B13451258 Pregabalin Isobutyl Ester Hydrochloride

Pregabalin Isobutyl Ester Hydrochloride

Cat. No.: B13451258
M. Wt: 251.79 g/mol
InChI Key: YZLOMCZKXFOKMH-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pregabalin (B1679071) within Gamma-Aminobutyric Acid Analogues

Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a compound structurally derived from the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). wikipedia.orgdrugbank.comnih.gov As a GABA analogue, pregabalin features a similar backbone but is specifically a 3-substituted derivative, characterized by an isobutyl group at the β-position. wikipedia.orgnih.gov This structural modification was intentionally designed to increase its lipophilicity, which facilitates diffusion across the blood-brain barrier. researchgate.netnih.gov

Despite its structural relationship to GABA, pregabalin's mechanism of action is distinct. It does not bind to GABA receptors (GABA-A or GABA-B) or benzodiazepine (B76468) receptors, nor is it converted into GABA within the body. wikipedia.orgdrugbank.com Instead, its primary pharmacological activity is mediated through high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system. wikipedia.orgacs.orgfda.gov This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of several excitatory neurotransmitters, including glutamate (B1630785) and substance P. wikipedia.orgfda.gov This modulation of neuronal excitability is believed to be responsible for its anticonvulsant, analgesic, and anxiolytic properties observed in preclinical models. wikipedia.orgnih.gov Its structural similarity to the amino acid L-leucine may also be relevant to its pharmacodynamics. wikipedia.org

Academic Significance of Investigating Pregabalin-Related Chemical Structures

The academic investigation of chemical structures related to pregabalin, including its analogues, intermediates, and impurities, holds considerable significance across several scientific disciplines. A primary focus of this research is the exploration of structure-activity relationships (SAR). acs.orgresearchgate.net By synthesizing and evaluating a series of pregabalin analogues, researchers can determine how specific structural modifications—such as the addition of alkyl substituents to the main scaffold—affect the compound's binding affinity for the α2-δ protein and its interaction with other biological targets like the system L neutral amino acid transporter. acs.orgresearchgate.net These studies are crucial for understanding the precise molecular interactions that govern the therapeutic effects of pregabalin and for guiding the design of new chemical entities with potentially improved pharmacological profiles.

Another significant area of academic inquiry involves the development and optimization of synthetic pathways for pregabalin. Research in this field aims to create more efficient, cost-effective, and environmentally friendly manufacturing processes. researchgate.netnih.gov This includes the exploration of chemoenzymatic methods and asymmetric synthesis to produce the desired (S)-enantiomer with high stereochemical purity, thereby avoiding the need for classical resolution of a racemic mixture. researchgate.netbloomtechz.comepo.org

Furthermore, the identification and characterization of process-related impurities and degradation products are vital for ensuring the quality, safety, and consistency of the final active pharmaceutical ingredient (API). researchgate.net The synthesis of potential impurities allows for their use as analytical reference standards, which are essential for developing and validating analytical methods to monitor and control impurity levels in bulk pregabalin. researchgate.netlgcstandards.com This aspect of research is fundamental to pharmaceutical process development and quality control.

Rationale for Focused Research on Pregabalin Isobutyl Ester Hydrochloride

The focused investigation of this compound stems primarily from its role as a potential process-related impurity in the synthesis of pregabalin. researchgate.net This specific compound can be formed as a side-reaction product when isobutanol is used as a solvent during certain stages of the manufacturing process, such as in extraction steps following the Hofmann rearrangement. researchgate.net

In one documented synthesis, the esterification of pregabalin with isobutanol, catalyzed by thionyl chloride, was performed to quantitatively synthesize the isobutyl ester impurity in its hydrochloride salt form for characterization. researchgate.net Spectral analysis confirmed its structure, noting a characteristic ester carbonyl (C=O) stretching band in the infrared (IR) spectrum and specific signals in the nuclear magnetic resonance (NMR) spectrum corresponding to the isobutyl group. researchgate.net

Therefore, the rationale for studying this compound is not related to any inherent therapeutic activity but is centered on pharmaceutical quality control. By synthesizing and characterizing this specific entity, it can be used as a reference standard to:

Develop and validate analytical methods (e.g., High-Performance Liquid Chromatography - HPLC) to detect and quantify its presence in batches of pregabalin.

Establish acceptable limits for this impurity in the final drug substance, in accordance with regulatory guidelines.

Optimize the manufacturing process to minimize or prevent its formation, ensuring the purity and consistency of the pregabalin API.

The availability of this compound as a certified reference material underscores its importance in the analytical and quality assurance frameworks of pharmaceutical manufacturing. lgcstandards.com

Properties

Molecular Formula

C12H26ClNO2

Molecular Weight

251.79 g/mol

IUPAC Name

2-methylpropyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride

InChI

InChI=1S/C12H25NO2.ClH/c1-9(2)5-11(7-13)6-12(14)15-8-10(3)4;/h9-11H,5-8,13H2,1-4H3;1H/t11-;/m0./s1

InChI Key

YZLOMCZKXFOKMH-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCC(C)C)CN.Cl

Canonical SMILES

CC(C)CC(CC(=O)OCC(C)C)CN.Cl

Origin of Product

United States

Synthetic Methodologies for Pregabalin Isobutyl Ester Hydrochloride

Optimization of Reaction Parameters for Yield and Purity

Investigation of Solvent Systems and Their Influence on Reaction Efficiency

One primary method for the synthesis of the hydrochloride salt of the isobutyl ester involves the direct reaction of Pregabalin (B1679071) with thionyl chloride in the presence of isobutanol. arkat-usa.org In this system, isobutanol acts as the esterifying alcohol and also as the reaction solvent. Using the reactant in large excess as the solvent maximizes its concentration, which, according to Le Chatelier's principle, shifts the reaction equilibrium toward the product, resulting in a highly efficient or quantitative conversion. arkat-usa.org

Furthermore, the formation of Pregabalin isobutyl ester has been observed as a side reaction during the synthesis of Pregabalin itself, specifically when isobutanol is employed as a solvent for extraction. arkat-usa.org This underscores the reactivity of isobutanol with the Pregabalin molecule under certain conditions, reinforcing its suitability as the medium for the targeted esterification reaction. The efficiency of the synthesis is therefore intrinsically linked to the function of isobutanol as both the solvent and a primary reactant.

Table 1: Influence of Isobutanol as a Solvent System on Reaction Efficiency

ParameterRole of IsobutanolInfluence on Reaction Efficiency
Solvent Serves as the reaction medium, dissolving the Pregabalin starting material.Ensures homogeneity of the reaction mixture.
Reactant Provides the isobutyl group for the esterification of Pregabalin's carboxylic acid moiety.High concentration drives the reaction forward, leading to high product yield.
Overall Efficiency Dual role as solvent and reactant.Leads to a quantitative yield of the desired ester. arkat-usa.org

Temperature and Pressure Profiling for Reaction Kinetics

The kinetics of the esterification of Pregabalin with isobutanol, particularly using the thionyl chloride method, are significantly influenced by temperature. The reaction is typically conducted at atmospheric pressure. The process generally involves two temperature stages to ensure both safety and reaction completion.

Initially, the addition of thionyl chloride to the mixture of the amino acid and alcohol is managed at a reduced temperature, for instance, between 0°C and 35°C. google.comresearchgate.net This is to control the initial exothermic reaction between thionyl chloride and the alcohol. Subsequently, the reaction temperature is elevated to facilitate the esterification process. This can range from stirring at room temperature for an extended period (e.g., overnight) to heating at reflux for several hours, with temperatures maintained between 20°C and 80°C. google.comresearchgate.net Optimal esterification with thionyl chloride and isobutanol can be achieved quantitatively within 60 minutes. scribd.com

The reaction is performed under atmospheric pressure. The gaseous byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are allowed to evolve from the reaction vessel, which helps to drive the reaction to completion. masterorganicchemistry.com

Table 2: Typical Temperature Profile for Thionyl Chloride Mediated Esterification

Reaction StageTemperature RangePurpose
Reagent Addition 0°C – 35°CTo control the initial exothermic reaction and ensure safety. google.comresearchgate.net
Esterification Room Temperature – 80°CTo increase the reaction rate and drive the reaction to completion. google.com
Reaction Completion Maintained for 1 to 12 hoursTo ensure maximum conversion to the ester product. researchgate.netscribd.com

Catalyst Selection and Efficiency in Esterification Reactions

The synthesis of Pregabalin Isobutyl Ester Hydrochloride can be achieved through different methods, primarily distinguished by the choice of activating agent or catalyst for the esterification reaction.

The most direct and efficient documented method utilizes thionyl chloride (SOCl₂). arkat-usa.org In this context, thionyl chloride is not a catalyst but a reagent that activates the carboxylic acid group of Pregabalin. It converts the carboxylic acid into a highly reactive acyl chloride intermediate. masterorganicchemistry.comlibretexts.org This intermediate then rapidly reacts with isobutanol to form the ester. This method is highly efficient, often described as quantitative, because the formation of gaseous byproducts (SO₂ and HCl) makes the reaction essentially irreversible. arkat-usa.orgscribd.com

An alternative approach is the classic Fischer esterification, which employs a strong acid as a catalyst. commonorganicchemistry.com Acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA), or anhydrous hydrogen chloride (HCl) are commonly used. niscpr.res.innih.govkhanacademy.org In this method, the acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol (isobutanol). libretexts.org While effective, this method is an equilibrium-controlled process, and may require measures such as removing the water byproduct to achieve high yields. Studies on similar amino acid esterifications using sulfuric acid have shown maximum efficiency at temperatures around 70°C. nih.govacs.org

Table 3: Comparison of Esterification Methodologies

FeatureThionyl Chloride MethodAcid Catalysis (Fischer Esterification)
Activating Species Thionyl Chloride (SOCl₂)Strong protic acids (e.g., H₂SO₄, pTSA)
Mechanism Formation of a reactive acyl chloride intermediate. libretexts.orgProtonation and activation of the carbonyl group. libretexts.org
Reaction Type IrreversibleReversible (Equilibrium)
Byproducts SO₂(g), HCl(g)H₂O
Efficiency High to quantitative. arkat-usa.orgscribd.comVariable, dependent on equilibrium conditions.
Conditions Often milder temperature profiles (0°C to 80°C). google.comresearchgate.netTypically requires elevated temperatures (e.g., 70°C to reflux) and water removal. nih.gov

Advanced Analytical Chemistry and Comprehensive Characterization of Pregabalin Isobutyl Ester Hydrochloride

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is essential for isolating Pregabalin (B1679071) Isobutyl Ester Hydrochloride from impurities and related substances. These techniques provide the necessary specificity and precision for accurate quantification, which is critical for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Pregabalin Isobutyl Ester Hydrochloride. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification performance.

The choice of the stationary phase is a critical first step in HPLC method development. For pregabalin and its derivatives, reversed-phase chromatography is commonly employed. Octadecylsilane-bonded silica (B1680970) gel (C18) columns are frequently utilized due to their strong hydrophobic properties, which are well-suited for the separation of such compounds. ijariit.com Other stationary phases, such as C8, have also been successfully used. nih.gov The selection between C18 and C8 often depends on the specific separation requirements, with C18 providing greater retention for non-polar analytes and C8 offering slightly less retention, which can be advantageous for faster analysis times. The optimization of column chemistry, including particle size and column dimensions, is also crucial for achieving efficient separation with good peak shape and resolution. ijariit.comiajps.com For instance, columns with smaller particle sizes (e.g., 5 µm) can provide higher efficiency and better resolution. ijariit.com

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Pregabalin-Related Compounds

Stationary PhaseColumn DimensionsParticle SizeApplication Note
Inertsil ODS-3V (C18)250 mm x 4.6 mm5 µmChosen for its strong hydrophobic property and excellent reproducibility for the separation and determination of Pregabalin. ijariit.com
Hypersil BDS C8150 mm x 4.6 mm5 µmFound to be appropriate for the determination of pregabalin in capsule dosage forms. nih.gov
Develosil C18150 mm x 4.6 mm5 µmUsed for the estimation of Pregabalin in tablet dosage form. iajps.com
Kromasil C18250 mm x 4.6 mm5 µmEmployed for the chromatographic separation of Pregabalin in capsule dosage form. jchr.org

The mobile phase composition plays a pivotal role in controlling the retention and elution of the analyte. For this compound, a mixture of an aqueous buffer and an organic modifier is typically used. Phosphate (B84403) buffers are commonly employed to control the pH of the mobile phase, which is important for maintaining the consistent ionization state of the analyte and achieving reproducible retention times. nih.goviajps.com Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers, and their proportion in the mobile phase is adjusted to optimize the separation. ijariit.comnih.govjchr.org

In some cases, an isocratic elution (constant mobile phase composition) is sufficient for the separation. jchr.org However, for more complex samples containing multiple impurities, a gradient elution (where the mobile phase composition is changed over time) may be necessary to achieve adequate separation of all components within a reasonable analysis time. ijariit.comusp.orgusp.org The optimization of the gradient profile is a critical step in method development to ensure good resolution of all peaks of interest. ijariit.com

Table 2: Examples of Mobile Phase Compositions in HPLC Analysis of Pregabalin-Related Compounds

Mobile Phase CompositionpHFlow RateElution Mode
Phosphate buffer : Acetonitrile (95:05 v/v)6.91.0 mL/minIsocratic
Di-ammonium hydrogen phosphate buffer : Acetonitrile6.50.8 mL/minGradient
Phosphate buffer : Acetonitrile (70:30 v/v)6.21.0 mL/minIsocratic
0.1% Trifluoroacetic acid : Acetonitrile (85:15 v/v)-1.0 mL/minIsocratic
Methanol : Toluene : Ethyl Acetate : Formic Acid (3.0:3.0:6.0:0.1 v/v/v/v)--Isocratic (HPTLC)

Since this compound lacks a significant chromophore, direct UV-Vis detection can be challenging. nih.gov Detection is often performed at low wavelengths, such as 210 nm or 220 nm, where many organic molecules exhibit some absorbance. ijariit.comjchr.orgresearchgate.net However, this can lead to low sensitivity and potential interference from other compounds in the sample matrix.

To overcome this limitation, pre-column derivatization is a common strategy. This involves reacting the analyte with a derivatizing agent to introduce a chromophore or fluorophore, thereby enhancing its detectability. For example, derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) allows for UV detection at 360 nm. asianpubs.org Another approach is derivatization with fluorescamine, which enables highly sensitive fluorescence detection with excitation and emission wavelengths of 395 nm and 476 nm, respectively. researchgate.net Ninhydrin (B49086) can also be used as a derivatizing agent, with the resulting complex detected at 569 nm. eurekaselect.com

Table 3: Detector Parameters and Derivatization Agents for HPLC Analysis of Pregabalin-Related Compounds

Detector TypeWavelength (nm)Derivatization Agent
UV-Vis210None
UV-Vis220None
UV-Vis240None
UV-Vis246None
UV-Vis353Not specified in provided context
UV-Vis395.80Not specified in provided context
UV-Vis473Not specified in provided context
UV-Vis485Not specified in provided context
UV-Vis461Not specified in provided context
FluorescenceEx: 220 / Em: 280o-Phthaldialdehyde (OPA)
FluorescenceEx: 395 / Em: 476Fluorescamine
UV-Vis3601-Fluoro-2,4-dinitrobenzene (FDNB)
UV-Vis569Ninhydrin

Once the HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key quantitative performance parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) value, typically greater than 0.999, indicates good linearity. ijariit.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijariit.comasianpubs.orgresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ijariit.comjchr.orgresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of its reliability during normal usage. ijariit.comnih.gov

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, and different days. usp.org

Table 4: Summary of Quantitative Performance Parameters from Validated HPLC Methods for Pregabalin-Related Compounds

ParameterTypical Acceptance CriteriaReported Values
Linearity (R²)> 0.9990.99982 nih.gov, > 0.999 researchgate.net
Precision (%RSD)< 2%Intra-day: < 4.3% researchgate.net, Inter-day: < 4.3% researchgate.net, Overall: 1.4% ijariit.com
Accuracy (% Recovery)98-102%94.2-102.5% researchgate.net, 99.06-99.60% jchr.org
Robustness%RSD of assay values < 2% under varied conditionsWell within acceptance limits ijariit.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

While HPLC is the primary technique for the analysis of this compound itself, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present. probiologists.com These can include residual solvents from the manufacturing process or volatile degradation products.

The analysis of pregabalin and its derivatives by GC-MS can be challenging due to their low volatility and the potential for thermal degradation in the GC inlet. nih.gov To address this, derivatization is often employed to increase the volatility and thermal stability of the analyte. For example, methylation of the carboxylic acid group can prevent the formation of the corresponding lactam at high temperatures. nih.gov Other derivatization approaches, such as reaction with ethyl chloroformate, have also been reported. researchgate.net

The mass spectrometer provides highly specific detection and allows for the structural elucidation of unknown impurities based on their mass spectra. The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the method for target analytes. researchgate.net A validated GC-MS method will have established parameters for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). probiologists.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysisnih.govfigshare.com

High-Performance Thin-Layer Chromatography (HPTLC) serves as a versatile and efficient technique for the qualitative identification and semi-quantitative estimation of this compound. This method is particularly advantageous for screening purposes due to its ability to analyze multiple samples simultaneously, its cost-effectiveness, and the minimal sample preparation required. figshare.com

For the analysis of Pregabalin and its derivatives, HPTLC methods are typically developed using silica gel 60 F254 plates as the stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation. A common approach involves testing various solvent systems of differing polarities to obtain a compact and well-resolved band for the analyte. For instance, a mobile phase consisting of a mixture of butanol, methanol, water, and glacial acetic acid has been successfully employed for the separation of Pregabalin. semanticscholar.org Another system utilizing methanol, toluene, ethyl acetate, and formic acid has also been reported. researchgate.net The separation is visualized under UV light or by derivatization with a suitable reagent, such as ninhydrin, which reacts with the primary amine group of the Pregabalin moiety to produce a colored spot, allowing for densitometric quantification. umich.edu

The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for qualitative identification. For semi-quantitative analysis, the area and intensity of the spot are measured using a densitometer and compared against a calibration curve prepared from standard solutions of known concentrations. The linearity of the method is established by analyzing a series of concentrations and demonstrating a direct proportionality between concentration and peak area. sphinxsai.com

Table 1: Representative HPTLC Method Parameters for Pregabalin and Related Compounds

ParameterDescription
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase Examples - Butanol: Methanol: Water: Glacial Acetic Acid (8:1:1:0.1, v/v/v/v) semanticscholar.org - Methanol: Toluene: Ethyl Acetate: Formic Acid (3:3:6:0.1, v/v/v/v) researchgate.net
Detection Densitometric scanning after derivatization with ninhydrin reagent.
Qualitative Analysis Based on the Retention factor (Rf) value.
Semi-Quantitative Analysis Based on the peak area obtained by densitometric scanning.

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the 1H NMR spectrum would exhibit characteristic signals for the isobutyl group of the ester and the isobutyl group of the Pregabalin backbone. This would include doublets for the methyl protons and multiplets for the methine and methylene (B1212753) protons. The protons of the aminomethyl group and the chiral center would also show distinct chemical shifts and coupling patterns.

The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The various methylene and methine carbons of the isobutyl groups and the hexanoic acid backbone would also be resolved.

High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula and Fragmentation Analysisresearchgate.netpharmaffiliates.com

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This allows for the unambiguous confirmation of its molecular formula. LC-MS, which couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is used to analyze the compound in complex mixtures and to study its fragmentation patterns.

In the mass spectrum of Pregabalin Isobutyl Ester, the protonated molecular ion [M+H]+ would be observed. The accurate mass measurement of this ion by HR-MS would provide strong evidence for the elemental composition. For (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester, a protonated molecular ion at an m/z of 216 has been reported. semanticscholar.org

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. For Pregabalin Isobutyl Ester, characteristic fragments would correspond to the loss of the isobutoxy group and fragmentation of the Pregabalin backbone.

Table 2: Expected Mass Spectrometric Data for Pregabalin Isobutyl Ester

IonExpected m/zInformation Provided
[M+H]+ 216Molecular weight of the free base.
Fragments VariesStructural information based on the fragmentation pattern (e.g., loss of isobutanol).

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The presence of the ester group would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm-1. The C-O stretching vibration of the ester would also be observable. The primary amine group of the Pregabalin moiety, in its hydrochloride salt form, would exhibit N-H stretching vibrations. The aliphatic C-H stretching and bending vibrations from the isobutyl groups and the hexanoic acid backbone would also be prominent in the spectrum.

While a specific IR spectrum for this compound is not widely published, the characterization of the closely related isopropyl ester showed a sharp band at 1727 cm-1, attributed to the ester C=O stretching. researchgate.net A similar characteristic peak would be expected for the isobutyl ester.

Table 3: Expected Key Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm-1)Vibration Type
Ester Carbonyl (C=O) ~1730-1750Stretching
Amine Salt (N-H) ~2800-3200Stretching
Aliphatic C-H ~2850-3000Stretching
Ester C-O ~1000-1300Stretching

Enantiomeric Purity Assessment and Stereochemical Characterization

Pregabalin is a chiral molecule, and its therapeutic activity resides primarily in the (S)-enantiomer. Therefore, the assessment of enantiomeric purity is a critical aspect of its analysis.

Development of Chiral Chromatographic Methods (e.g., chiral HPLC) for Enantiomer Separationnih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method is essential for determining the enantiomeric purity of this compound.

This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Various types of CSPs are available, and the selection depends on the specific properties of the analyte. For the separation of Pregabalin and its derivatives, polysaccharide-based chiral columns have been shown to be effective.

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed. This involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral HPLC column. The choice of mobile phase, flow rate, and column temperature are optimized to achieve the best resolution between the enantiomeric peaks. The quantification of the undesired enantiomer is performed by comparing its peak area to that of the main enantiomer.

Investigation of Potential Racemization Pathways and Their Inhibition

The chiral integrity of this compound is a critical parameter, as the therapeutic activity resides primarily in the (S)-enantiomer. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, would lead to a reduction in efficacy and the introduction of an undesired stereoisomer. While specific studies on the racemization of this compound are not extensively documented in publicly available literature, potential pathways can be inferred from the known chemical behavior of γ-amino acids and their esters.

Potential Racemization Pathways:

The primary mechanism by which racemization of γ-amino acid esters can occur is through the deprotonation of the α-carbon to the ester group, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both (S) and (R) enantiomers.

Several factors can influence the rate of this potential racemization:

pH and Basicity: The presence of a base is a key factor in promoting racemization by facilitating the abstraction of the α-proton. highfine.comresearchgate.net In the case of this compound, the amine group is protonated, which generally protects the molecule from base-catalyzed racemization. However, exposure to basic conditions during synthesis, purification, or formulation could create a risk.

Temperature: Elevated temperatures can provide the necessary activation energy for the proton abstraction and subsequent racemization to occur.

Solvent: The choice of solvent can also play a role. Polar aprotic solvents may stabilize the charged intermediate, potentially increasing the rate of racemization.

Research Findings on Chiral Stability:

Studies on pregabalin itself indicate a high degree of chiral stability under physiological conditions. phmethods.net However, the esterification of the carboxylic acid to form the isobutyl ester introduces a different chemical environment around the chiral center. The synthesis of (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester hydrochloride has been described in the context of impurity characterization in pregabalin synthesis. researchgate.net This suggests that conditions exist where the ester can be formed, and its chiral stability is a relevant consideration.

The general mechanisms of racemization in amino acid derivatives often involve the formation of an achiral intermediate, such as an enol or a carbanion. wikipedia.org For this compound, the most likely pathway would involve the transient formation of a carbanion at the chiral center (C3).

Inhibition of Racemization:

Strategies to inhibit potential racemization focus on controlling the factors that promote it.

pH Control: Maintaining the compound in its hydrochloride salt form is a crucial first step in inhibiting racemization. The acidic nature of the salt helps to ensure the amine group remains protonated, preventing it from acting as an internal base and making the α-proton less susceptible to abstraction by external bases. Throughout any manufacturing or handling processes, maintaining a pH in the acidic to neutral range is critical.

Temperature Control: Processing and storage at controlled, low temperatures will minimize the kinetic potential for racemization.

Solvent Selection: The use of non-polar or protic solvents is generally preferred over polar aprotic solvents to disfavor the formation and stabilization of a carbanion intermediate.

Exclusion of Strong Bases: Rigorous exclusion of strong bases from all stages of synthesis, purification, and storage is essential to preserve the enantiomeric purity of this compound.

Interactive Data Table: Factors Influencing Racemization Risk

FactorCondition Promoting RacemizationCondition Inhibiting RacemizationRationale
pH Basic (high pH)Acidic to Neutral (low to neutral pH)Protonation of the amine group in acidic conditions reduces its basicity and stabilizes the chiral center.
Temperature HighLowReduces the kinetic energy available to overcome the activation barrier for proton abstraction.
Solvent Polar AproticNon-polar or ProticProtic solvents can protonate any transient carbanion, while non-polar solvents disfavor the formation of charged intermediates.
Additives Strong BasesBuffering agents to maintain acidic pHStrong bases actively abstract the α-proton, initiating racemization.

Impurity Profiling and Control Strategies for Pregabalin Isobutyl Ester Hydrochloride

Identification of Pregabalin (B1679071) Isobutyl Ester Hydrochloride as a Process-Related Impurity

Pregabalin Isobutyl Ester Hydrochloride is identified as a potential process-related impurity during the synthesis of the active pharmaceutical ingredient (API), pregabalin. Process-related impurities are substances that are formed as byproducts during the manufacturing process. Their presence in the final drug substance can impact the quality, safety, and efficacy of the pharmaceutical product. Regulatory guidelines necessitate the identification, characterization, and control of any impurity present at levels of 0.10% or more.

The formation of this compound is linked to specific steps within the manufacturing process of pregabalin. One synthetic pathway for pregabalin involves the use of isobutyl chloroformate as a reagent. However, the primary route leading to the formation of ester impurities, such as the isobutyl ester, typically involves the presence of the corresponding alcohol (isobutanol) during key synthetic or purification stages.

During the process development of Pregabalin, (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester was identified as a new potential impurity. This impurity can be formed if isobutanol is present as a solvent or reactant, particularly under acidic conditions which catalyze the esterification of the carboxylic acid group of pregabalin or its precursors. For instance, if the final purification step for pregabalin hydrochloride involves crystallization from a solvent mixture containing isobutanol, there is a risk of ester formation.

The synthesis and characterization of this specific impurity have been described in scientific literature, where it was observed in the final crude material at levels ranging from 0.01% to 0.15%. Its formation underscores the importance of carefully selecting solvents and controlling reaction conditions to prevent the generation of such process-related byproducts.

While primarily classified as a process-related impurity, ester compounds can also potentially form as degradation products under specific conditions. Forced degradation studies are essential to determine the stability of a drug substance and identify potential degradants. These studies expose the API to stress conditions like hydrolysis, oxidation, heat, and photolysis.

In the case of pregabalin, significant degradation is observed in base hydrolysis and oxidative stress conditions. While the formation of a lactam impurity (4-isobutylpyrrolidin-2-one) is a known degradation pathway for pregabalin, especially under thermal stress, the formation of the isobutyl ester as a degradant is less commonly cited. However, if pregabalin is stored in a formulation containing isobutanol, esterification could occur over time, particularly if the pH is acidic. This would classify the isobutyl ester as a degradation product resulting from the interaction between the drug substance and an excipient or solvent.

Strategies for Impurity Mitigation and Control in Active Pharmaceutical Ingredient Manufacturing

Controlling the level of this compound and other impurities in the final API is a critical aspect of the manufacturing process, governed by Good Manufacturing Practices (GMP) and regulatory requirements. The goal is to consistently produce pregabalin with a purity profile that meets the stringent specifications set by pharmacopoeias, which typically limit designated impurities to below 0.1%.

Strategies for impurity mitigation and control include:

Raw Material Control: Ensuring the quality of starting materials and reagents is paramount. This includes testing solvents like isobutanol for purity and ensuring they are not inadvertently introduced into process streams where they could react to form ester impurities.

Process Optimization:

Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reagents can minimize the formation of byproducts. For instance, avoiding excessive heating in the presence of an alcohol can reduce the rate of esterification.

pH Control: Adjusting the pH at different stages of the process can be a powerful tool for impurity control. For example, a patented process for pregabalin describes adjusting the pH to an acidic range (2.0-3.0) and then raising it (5.0-5.5) during the work-up to control the level of a specific process-related impurity. A similar strategy could be employed to hydrolyze or prevent the formation of ester impurities.

Purification Techniques: Robust purification methods are essential for removing impurities from the crude API.

Crystallization: Recrystallization is a primary method for purifying the final product. The choice of solvent is critical to ensure that the API crystallizes with high purity while impurities, including the isobutyl ester, remain in the mother liquor.

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques such as preparative HPLC or flash chromatography can be employed.

In-Process Controls (IPCs): Regular monitoring of the reaction mixture and intermediates at critical stages of the manufacturing process allows for early detection of impurity formation. This enables corrective actions to be taken before the process is completed, ensuring the final product meets the required quality standards.

By implementing a comprehensive control strategy that encompasses raw materials, process parameters, and purification methods, manufacturers can effectively mitigate the risk of impurities like this compound in the final drug substance.

Stability and Degradation Pathways of Pregabalin Isobutyl Ester Hydrochloride

Comprehensive Forced Degradation Studies (Non-Clinical)

Forced degradation studies for Pregabalin (B1679071) Isobutyl Ester Hydrochloride involve subjecting the compound to various stress conditions, including acidic and basic hydrolysis, oxidation, thermal stress, and photolytic exposure, to predict its degradation behavior.

Investigation of Acidic Hydrolysis Pathways and Products

Under acidic conditions, the primary degradation pathway anticipated for Pregabalin Isobutyl Ester Hydrochloride is the hydrolysis of the ester linkage. This reaction would yield Pregabalin and Isobutyl Alcohol as the principal products. Subsequent degradation of Pregabalin itself under acidic stress has been observed to be slight. ijpsr.com Studies on Pregabalin have shown that under acidic hydrolysis (e.g., using 5 N HCl and heating at 80°C for 3 hours), a known impurity, referred to as Impurity-D, can be formed. ijpsr.comijariit.com

Table 1: Predicted Degradation Products of this compound under Acidic Hydrolysis

Stress ConditionPotential Degradation ProductsMechanism
Acidic Hydrolysis (e.g., HCl, heat)PregabalinHydrolysis of the isobutyl ester bond
Isobutyl AlcoholHydrolysis of the isobutyl ester bond
Impurity-D (from Pregabalin)Further degradation of Pregabalin

Analysis of Basic Hydrolysis Mechanisms and Degradants

Similar to acidic conditions, basic hydrolysis is expected to readily cleave the isobutyl ester bond of the molecule. This would result in the formation of Pregabalin and Isobutyl Alcohol. Research indicates that Pregabalin undergoes significant degradation under basic stress conditions (e.g., 5.0 N NaOH at 80°C for 3 hours). ijpsr.comijariit.com This degradation also leads to the formation of Impurity-D. ijpsr.com The rate of degradation is generally more significant under basic conditions compared to acidic stress.

Table 2: Predicted Degradation Products of this compound under Basic Hydrolysis

Stress ConditionPotential Degradation ProductsMechanism
Basic Hydrolysis (e.g., NaOH, heat)PregabalinHydrolysis of the isobutyl ester bond
Isobutyl AlcoholHydrolysis of the isobutyl ester bond
Impurity-D (from Pregabalin)Further degradation of Pregabalin

Elucidation of Oxidative Degradation Routes and Impurities

Oxidative conditions are known to cause significant degradation of Pregabalin. ijpsr.comtsijournals.com Consequently, this compound is also expected to be susceptible to oxidative stress. While the primary ester structure might be targeted, the parent Pregabalin molecule, once formed via hydrolysis or concurrently, is known to degrade into numerous impurities under oxidative conditions (e.g., exposure to hydrogen peroxide). One study identified as many as ten major oxidative degradation impurities of Pregabalin. ijpsr.comsemanticscholar.org The specific structures of these oxidative degradants are complex and result from reactions involving the primary amine and other parts of the molecule.

Table 3: Predicted Degradation Products of this compound under Oxidative Stress

Stress ConditionPotential Degradation ProductsMechanism
Oxidative Stress (e.g., H₂O₂)Multiple Oxidative DegradantsOxidation of the molecule
PregabalinPotential hydrolysis of the ester
Isobutyl AlcoholPotential hydrolysis of the ester

Thermal Stress Degradation Kinetics and Product Profiling

Thermal stress can induce degradation of susceptible molecules. Studies on Pregabalin show slight degradation under thermal stress conditions (e.g., heating at 60°C for 7 days). ijpsr.comijariit.com The primary degradation product identified under these conditions is again Impurity-D. ijpsr.com It is plausible that this compound would exhibit similar behavior, potentially with initial cleavage of the ester bond followed by the degradation of the resulting Pregabalin. The kinetics of this degradation would depend on the temperature and duration of exposure.

Table 4: Predicted Degradation Products of this compound under Thermal Stress

Stress ConditionPotential Degradation ProductsMechanism
Thermal Stress (e.g., elevated temperature)PregabalinThermal hydrolysis/decomposition
Isobutyl AlcoholThermal hydrolysis/decomposition
Impurity-D (from Pregabalin)Further thermal degradation

Photolytic Degradation Studies under Various Light Conditions

Photostability is a critical parameter in assessing the stability of a drug substance. Forced degradation studies on Pregabalin have consistently shown that the molecule is stable under photolytic stress conditions. ijpsr.comiajps.com No significant degradation was observed when Pregabalin was exposed to UV light (e.g., at 254 nm for 24 hours). iajps.com Therefore, it is anticipated that this compound would also be relatively stable under various light conditions, with the core structure of the molecule resisting photolytic degradation.

Table 5: Predicted Degradation Products of this compound under Photolytic Stress

Stress ConditionPotential Degradation ProductsMechanism
Photolytic Stress (e.g., UV light)No significant degradation expectedMolecule is photostable

Isolation and Structural Elucidation of Degradation Products

The identification and characterization of degradation products are essential for understanding the stability of a drug substance. The isolation of impurities from forced degradation studies is typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used to separate the parent drug from its degradation products. ijpsr.comsemanticscholar.orgijariit.com These methods, particularly reverse-phase HPLC, are widely applied for their efficiency and resolving power. ijariit.com Preparative HPLC can be used to isolate sufficient quantities of the impurities for further structural analysis. nih.gov

Once isolated, the structural elucidation of these degradation products is carried out using a combination of sophisticated analytical techniques. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides critical information about the molecular weight of the degradants. nih.govresearchgate.net High-Resolution Mass Spectrometry (HR-MS) offers precise mass measurements, which aids in determining the elemental composition of the impurities. ijpsr.comsemanticscholar.org Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) is employed to definitively determine the chemical structure of the degradation products by providing detailed information about the arrangement of atoms within the molecule. ijpsr.comsemanticscholar.orgnih.govresearchgate.net

Chromatographic Isolation and Spectroscopic Characterization of Degradants

The isolation and characterization of degradation products are essential for understanding the stability of a drug substance and for ensuring the safety of the final pharmaceutical product. For Pregabalin and its derivatives, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation of the parent compound from its degradants. semanticscholar.orgijariit.com

Chromatographic Isolation:

Reverse-phase HPLC (RP-HPLC) methods are commonly employed for the analysis of Pregabalin and its impurities. ijariit.com These methods typically use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netijpsr.com Gradient elution is often preferred to achieve good resolution between the parent drug and its various degradation products in a reasonable timeframe. ijariit.com

For the isolation of specific degradants for spectroscopic analysis, preparative HPLC can be utilized. This technique allows for the collection of fractions containing the purified impurity, which can then be concentrated for structural elucidation.

Spectroscopic Characterization:

Once isolated, the structure of the degradants is elucidated using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products. It provides the molecular weight of the impurities, which is a critical piece of information for determining their chemical formula. researchgate.net In one study, the mass spectrum of synthesized this compound displayed a protonated molecular ion at m/z 216. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural characterization of organic molecules. For this compound, the NMR spectrum would show characteristic signals for the isobutyl group, in addition to the signals corresponding to the Pregabalin moiety. researchgate.net For instance, the 1H NMR spectrum of this compound exhibits a doublet at δ 3.8 ppm corresponding to the two protons of the methylene (B1212753) group adjacent to the ester oxygen atom, and signals between δ 0.83-0.90 ppm for the four methyl groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, a sharp band at 1727 cm⁻¹ in the IR spectrum is attributed to the C=O stretching of the ester group. researchgate.net

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueKey Findings for this compound
Mass Spectrometry (MS)Protonated molecular ion (M+H)⁺ at m/z 216. researchgate.net
¹H Nuclear Magnetic Resonance (¹H NMR)Signals at δ 0.83-0.90 ppm (12H, four methyl groups) and a doublet at δ 3.8 ppm (2H, methylene group adjacent to oxygen). researchgate.net
Infrared (IR) SpectroscopySharp band at 1727 cm⁻¹ (ester C=O stretching). researchgate.net

Influence of Environmental Factors on Stability (e.g., humidity, temperature within controlled ranges)

The stability of a solid-state pharmaceutical compound is significantly influenced by environmental factors such as humidity and temperature. These factors can affect the rates of chemical degradation and physical changes.

Humidity:

Moisture can act as a plasticizer, increasing the molecular mobility within the solid and thereby accelerating degradation reactions. nih.gov For a hydrochloride salt like this compound, the presence of moisture can facilitate hydrolysis of the ester linkage. The hygroscopicity of the compound, or its tendency to absorb moisture from the atmosphere, is a key parameter in this regard. While Pregabalin itself is reported to be non-hygroscopic, the properties of its isobutyl ester hydrochloride salt may differ. fda.gov

Studies on other hydrochloride salts have shown that increased relative humidity (RH) can lead to a higher rate of degradation. nih.gov Therefore, it is crucial to control the humidity during the storage of this compound to minimize hydrolytic degradation.

Temperature:

Temperature has a direct effect on the rate of chemical reactions, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the degradation rate. For Pregabalin, thermal degradation studies have been performed to assess its stability at elevated temperatures. tsijournals.com For both Pregabalin and the related compound Gabapentin, the dispersive component of the surface energy was found to decrease with an increase in temperature. rsc.org

The stability of this compound should be evaluated at various temperatures within a controlled range to determine its shelf-life and recommended storage conditions. Isothermal microcalorimetry and HPLC analysis are techniques that can be used to study the impact of temperature on the stability of the compound.

The following table outlines the potential impact of environmental factors on the stability of this compound.

Environmental FactorPotential Impact on Stability
Humidity - Facilitates hydrolysis of the ester bond. - May act as a plasticizer, increasing molecular mobility and reaction rates. nih.gov
Temperature - Increases the rate of chemical degradation (e.g., hydrolysis, cyclization) as per the Arrhenius equation. - Can lead to the formation of thermal degradants.

Biotransformation and Hydrolytic Behavior of Pregabalin Isobutyl Ester Hydrochloride Preclinical in Vitro Studies

Enzymatic Hydrolysis in Simulated Biological Matrices

Enzymatic hydrolysis is a critical metabolic pathway for ester-containing compounds in the body. In vitro studies using simulated biological matrices are essential to predict the in vivo behavior of a prodrug or an esterified compound. These studies help in understanding the rate and extent of conversion to the active parent drug.

To investigate the esterase-mediated cleavage of Pregabalin (B1679071) Isobutyl Ester Hydrochloride, the compound would be incubated in plasma from various species (e.g., human, rat, mouse) at a physiological temperature (37°C). Plasma contains a variety of esterases, such as carboxylesterases and butyrylcholinesterase, which can hydrolyze ester bonds.

The experimental design would typically involve:

Incubating Pregabalin Isobutyl Ester Hydrochloride at a known concentration in fresh plasma.

Collecting samples at various time points.

Quenching the enzymatic reaction, often by adding an organic solvent like acetonitrile (B52724).

Analyzing the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the disappearance of the ester and the appearance of the parent compound, Pregabalin.

The results would be presented as the rate of hydrolysis, often expressed as a half-life (t½) in plasma. A hypothetical data table for such an experiment is presented below.

Hypothetical Data Table: Stability of this compound in Plasma from Different Species

Species Half-life (t½, min)
Human Data not available
Rat Data not available
Mouse Data not available

The liver is the primary site of drug metabolism, rich in various drug-metabolizing enzymes, including esterases located in the microsomes. Assessing hydrolysis in liver microsomal systems provides insight into the hepatic clearance of the compound.

A typical in vitro liver microsomal study would involve:

Incubating this compound with liver microsomes, fortified with necessary cofactors.

Monitoring the depletion of the ester and the formation of Pregabalin over time.

Using analytical techniques like LC-MS/MS for quantification.

To understand the specific enzymes responsible for the hydrolysis of this compound, enzyme kinetic studies would be performed. This involves determining key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction.

These studies are typically conducted using:

Recombinant human esterases (e.g., hCE-1, hCE-2) to identify the specific isoforms involved in the hydrolysis.

Varying concentrations of the substrate (this compound) incubated with a fixed amount of enzyme.

Measuring the initial rate of formation of Pregabalin.

The data would be fitted to enzyme kinetic models to calculate Km and Vmax, which provide information about the enzyme's affinity for the substrate and its catalytic efficiency.

Non-Enzymatic Hydrolysis in Physiological Buffer Systems

In addition to enzymatic hydrolysis, ester compounds can undergo non-enzymatic chemical hydrolysis, which is often dependent on the pH of the environment.

To evaluate the chemical stability of this compound, its hydrolysis rate would be measured across a range of pH values, typically from acidic to basic conditions (e.g., pH 1 to 13). This is crucial for understanding its stability in different parts of the gastrointestinal tract if administered orally, and for formulation development.

The experimental setup would include:

Incubating the compound in buffers of different pH at a constant temperature.

Analyzing the concentration of the remaining ester at various time points.

Plotting the logarithm of the concentration against time to determine the first-order rate constant (k) for hydrolysis at each pH.

A pH-rate profile would then be generated by plotting the logarithm of the rate constant against pH. This profile helps to identify the pH at which the compound is most stable.

Hypothetical Data Table: pH-Dependent Hydrolysis of this compound

pH Rate Constant (k, min⁻¹) Half-life (t½, min)
1.2 Data not available Data not available
4.5 Data not available Data not available
7.4 Data not available Data not available

The rate of chemical hydrolysis can also be influenced by the composition and ionic strength of the buffer used. Therefore, studies would be conducted to assess these effects. This would involve measuring the hydrolysis rate in different buffer systems (e.g., phosphate (B84403), citrate, borate) at the same pH and ionic strength, and also by varying the ionic strength of a particular buffer. This information is valuable for the development of stable pharmaceutical formulations.

Research Findings on "this compound" Inconclusive

Despite a comprehensive search of available scientific literature, no specific preclinical in vitro studies detailing the biotransformation, hydrolytic behavior, or evaluation as a prodrug candidate for the chemical compound "this compound" could be identified.

Consequently, it is not possible to provide the detailed article as requested in the outline, which was to be structured around the "" and its "Evaluation of this compound as a Prodrug Candidate (In Vitro Release Kinetics)." The absence of publicly accessible research on this specific compound prevents the generation of scientifically accurate content and data tables for these sections.

Further research would be required to be conducted on "this compound" to determine its biotransformation pathways, hydrolytic stability, and potential as a prodrug. At present, this information is not available in the public scientific domain.

Conclusion and Future Research Directions

Synthesis of Key Findings on Pregabalin (B1679071) Isobutyl Ester Hydrochloride

Pregabalin Isobutyl Ester Hydrochloride is a known process-related impurity formed during certain synthetic routes of pregabalin, specifically when isobutanol is used as a solvent. Its chemical structure has been unequivocally confirmed through comprehensive spectroscopic analysis, including IR, MS, and NMR. The intentional laboratory synthesis of this compound has been established, enabling its production as a certified reference standard. This reference material is critical for the development, validation, and routine application of analytical methods, primarily HPLC, to monitor and control the purity of pregabalin API, thereby ensuring its quality and safety.

Identification of Unaddressed Research Questions and Gaps

While the fundamental chemistry and analytical detection of this impurity are established, several areas warrant further investigation:

Comprehensive Physicochemical Profiling: There is a lack of publicly available data on key physicochemical properties such as melting point, pKa, and detailed solubility profiles in various pharmaceutically relevant solvents for the hydrochloride salt. Such data would be valuable for developing purification strategies and understanding its behavior.

Forced Degradation Studies: The stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) has not been specifically reported. Understanding its degradation pathways could help in identifying its potential degradants, which might also appear in the pregabalin impurity profile.

Comparative Analysis of Formation Rates: A systematic study comparing the rate of ester formation with different alcohol solvents (e.g., methanol (B129727), ethanol, isopropanol, isobutanol) under various conditions could provide valuable insights for process optimization to minimize the generation of these types of impurities.

Broader Implications for Pregabalin Pharmaceutical Development and Quality Assurance

The case of this compound serves as a clear example of the importance of rigorous process control and impurity profiling in pharmaceutical manufacturing. It underscores that solvents, which are often considered inert, can actively participate in side reactions, leading to the formation of impurities. This necessitates a thorough evaluation of all raw materials and process parameters during drug development. The availability and use of reference standards for such process-related impurities are fundamental to modern quality assurance, enabling manufacturers to consistently produce high-purity pregabalin that meets global regulatory standards and ensures patient safety. Future work should continue to focus on proactive impurity identification and the development of robust control strategies to minimize their presence in final drug products.

Q & A

Q. What is the established methodology for synthesizing Pregabalin Isobutyl Ester Hydrochloride, and how are reaction conditions optimized to minimize impurities?

Methodological Answer: The synthesis involves esterification of Pregabalin with thionyl chloride in the presence of isobutanol. Key steps include:

  • Reagents : Pregabalin (0.062 mol), isobutanol (solvent), thionyl chloride (0.125 mol) added at 10–15°C, followed by reflux for 3–4 hours .
  • Purification : Solvent removal under reduced pressure and recrystallization in n-hexane yields 61% product (99.3% purity by HPLC) .

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature10–15°C (initial)Prevents exothermic side reactions
Reflux Duration3–4 hoursEnsures complete esterification
Solvent RatioIsobutanol in excessDrives reaction equilibrium

Q. Reference :

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structural identity of this compound?

Methodological Answer :

  • IR Spectroscopy : A sharp band at 1727 cm⁻¹ confirms ester carbonyl (C=O) stretching .
  • ¹H NMR : Peaks at δ 0.83–0.90 ppm (4 methyl groups) and δ 3.81–3.83 ppm (methylene adjacent to oxygen) validate the isobutyl ester moiety .
  • MS : Molecular ion at m/z 216 (M+H⁺) aligns with the molecular formula C₁₂H₂₅NO₂ .

Q. Data Interpretation Table :

TechniqueKey Peaks/BandsStructural Assignment
IR1727 cm⁻¹Ester C=O
¹H NMRδ 0.83–0.90 (d, 6H)Isobutyl methyl groups
MSm/z 216Protonated molecular ion

Q. Reference :

Q. What regulatory standards govern impurity profiling of this compound in pharmaceutical research?

Methodological Answer :

  • ICH Guidelines : Known impurities (e.g., esters formed during synthesis) must be ≤0.15%, while unknowns ≤0.10% .
  • Analytical Workflow :
    • LC-MS Screening : Identifies impurities via parent ions (e.g., m/z 216 for the isobutyl ester).
    • Synthesis and Characterization : Impurities are synthesized and validated using spectral data to confirm structures .

Q. Compliance Table :

Impurity TypeAcceptable ThresholdAnalytical Technique
Known≤0.15%HPLC, LC-MS
Unknown≤0.10%LC-MS/MS

Q. Reference :

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer :

  • Column Optimization : Use C18 columns with sub-2µm particles for higher resolution.
  • Gradient Elution : Adjust acetonitrile/water ratios to separate esters (e.g., isobutyl vs. isopropyl esters) .
  • MS Coupling : Confirm identities via fragmentation patterns (e.g., m/z 216 vs. 202 for isobutyl vs. ethyl esters) .

Case Study :
In , LC-MS distinguished six impurities in Pregabalin, including isobutyl and isopropyl esters, by correlating retention times with synthesized reference standards .

Q. Reference :

Q. What experimental design considerations are critical for stability studies of this compound under varying storage conditions?

Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation pathways.
  • Analytical Endpoints : Monitor ester hydrolysis via HPLC (loss of m/z 216 signal) and quantify degradation products .

Q. Stability Protocol Table :

ConditionDurationKey Metrics
40°C/75% RH1–3 monthsPurity by HPLC, moisture content
Photolytic1.2 million lux-hoursDegradation product profiling

Q. Reference :

Q. How can nonclinical data on this compound be integrated into an Investigator’s Brochure (IB) for regulatory submissions?

Methodological Answer :

  • IB Sections :
    • Physicochemical Data : Include IR, NMR, and MS profiles .
    • Nonclinical Studies : Summarize pharmacokinetics, toxicity, and impurity toxicology .
  • Compliance : Align with NIH guidelines for preclinical reporting (e.g., replication protocols, statistical methods) .

Q. IB Content Checklist :

SectionRequired Data
Physical PropertiesMelting point, solubility, spectra
Nonclinical ToxicologyLD50, NOAEL, impurity toxicity

Reference :

What frameworks (e.g., FINER criteria) are applicable for formulating hypothesis-driven research questions on the pharmacological activity of this compound?

Methodological Answer :

  • FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant.
    • Example: "Does the isobutyl ester moiety enhance blood-brain barrier penetration compared to Pregabalin?"
  • PICO Framework : Define P opulation (in vitro models), I ntervention (ester concentration), C omparator (free Pregabalin), O utcome (bioavailability metrics) .

Hypothesis Testing Example :
Use NMR/MS to compare ester stability in simulated physiological conditions (pH 7.4, 37°C) .

Reference :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.